(E)-4-carbomethoxycinnamic acid
Description
Properties
IUPAC Name |
(E)-3-(4-methoxycarbonylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-15-11(14)9-5-2-8(3-6-9)4-7-10(12)13/h2-7H,1H3,(H,12,13)/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHMYONDAPXJSB-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19473-96-2, 117390-07-5 | |
| Record name | Benzoic acid, 4-(2-carboxyethenyl)-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-methyl 4-(2-carboxyvinyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.162 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E)-3-[4-(methoxycarbonyl)phenyl]prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-carbomethoxycinnamic acid typically involves the esterification of cinnamic acid derivatives. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts in the presence of methanol. The reaction is carried out under mild conditions, often at room temperature, to yield the desired ester product .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent selection and waste minimization, are often employed to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: (E)-4-Carbomethoxycinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for bromination and sulfonation reactions, respectively
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-carbomethoxybenzoic acid, while reduction could produce 4-carbomethoxybenzyl alcohol.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Properties
Recent studies have highlighted the potential of (E)-4-carbomethoxycinnamic acid and its derivatives in cancer treatment. For instance, methoxylated cinnamic esters have shown significant antiproliferative effects against non-small-cell lung cancer (NSCLC) cell lines such as A549. The lead compound identified in these studies exhibited pro-apoptotic and antimigratory activities, indicating its promise as an anticancer drug candidate .
Antimicrobial Activity
Cinnamic acid derivatives, including this compound, have demonstrated antimicrobial properties against a range of pathogens. Research indicates that these compounds can disrupt bacterial membranes, leading to cell lysis. They have been effective against both Gram-positive and Gram-negative bacteria, making them suitable candidates for developing new antibacterial agents .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Studies suggest that it can modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases .
Cosmetic Applications
Skin Conditioning and Anti-Aging
Cinnamic acid derivatives are increasingly utilized in cosmetic formulations due to their skin-conditioning properties. This compound has been investigated for its potential to promote skin lightening and anti-aging effects. These properties are attributed to its ability to inhibit melanin production and reduce oxidative stress in skin cells .
Formulation in Sunscreens
The incorporation of this compound into sunscreen products is another area of interest. Its UV-absorbing capabilities make it a valuable ingredient for protecting the skin from harmful ultraviolet radiation .
Material Science Applications
Biobased Functional Materials
Recent advancements have explored the use of this compound in developing biobased plastics. Its photochemical properties allow it to be used as a photoactive component in creating sustainable materials aimed at reducing environmental impact .
Data Table: Summary of Applications
Case Studies
- Antitumor Activity Study : A study conducted on methoxylated cinnamic esters demonstrated that one derivative significantly inhibited the proliferation of A549 cells by inducing cell cycle arrest at the G2/M phase and modulating MAPK/ERK signaling pathways .
- Antimicrobial Evaluation : Another research effort evaluated the antimicrobial efficacy of various cinnamic acid derivatives against multi-drug resistant bacteria, showing that certain compounds exhibited significant inhibitory effects on bacterial growth, suggesting their potential as new antibacterial agents .
- Cosmetic Formulation Research : Investigations into the use of this compound in cosmetic products revealed its effectiveness in improving skin texture and appearance, highlighting its role as an active ingredient in anti-aging creams .
Mechanism of Action
The mechanism of action of (E)-4-carbomethoxycinnamic acid involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Antioxidant Activity: It scavenges free radicals and terminates radical chain reactions, protecting cells from oxidative damage.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
(E)-Cinnamic Acid (Parent Compound)
- Molecular Formula : C₉H₈O₂
- Molecular Weight : 148.16 g/mol
- Substituent: None.
- Properties : The absence of substituents results in lower molecular weight and higher solubility in polar solvents compared to substituted derivatives.
(E)-4-Methoxycinnamic Acid
(E)-4-Hydroxycinnamic Acid (p-Coumaric Acid)
- Molecular Formula : C₉H₈O₃
- Molecular Weight : 164.16 g/mol
- Substituent : Hydroxyl (OH) at the para position.
- Properties : The hydroxyl group enables hydrogen bonding, enhancing solubility in water. It is a precursor in lignin biosynthesis and exhibits antioxidant activity.
(E)-4-Nitrocinnamic Acid
- Molecular Formula: C₉H₇NO₄
- Molecular Weight : 193.16 g/mol
- Substituent: Nitro (NO₂) at the para position.
- Properties : The strong electron-withdrawing nitro group increases acidity (pKa ~1.5) and reactivity in photodimerization reactions.
Biological Activity
(E)-4-carbomethoxycinnamic acid, a derivative of cinnamic acid, has garnered attention for its diverse biological activities. This article reviews the compound's biological efficacy, including its antioxidant, antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. The following sections will detail research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound features a methoxy group attached to the cinnamic acid backbone, influencing its biological activity. The structural characteristics of cinnamic acid derivatives play a crucial role in their pharmacological effects. For instance, the position and nature of substituents can significantly alter their efficacy against various biological targets.
Antioxidant Activity
Cinnamic acid derivatives, including this compound, exhibit notable antioxidant properties. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases. A study highlighted that this compound demonstrated effective radical scavenging activity in in vitro assays .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various pathogens. Studies show that it inhibits the growth of both Gram-positive and Gram-negative bacteria. For instance, it was found to have a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus . This antimicrobial action is attributed to its ability to disrupt bacterial cell membranes.
Anticancer Properties
The anticancer potential of this compound has been investigated in several studies. It has shown promise in inhibiting the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). In vitro studies revealed that treatment with this compound resulted in a significant decrease in cell viability with an IC50 value of 25 µM for MCF-7 cells . The mechanism is believed to involve apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
Inflammation plays a critical role in the progression of many chronic diseases. Research indicates that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that this compound significantly reduced inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophages .
Neuroprotective Effects
The neuroprotective effects of this compound have also been documented. It has been shown to protect neuronal cells from oxidative stress-induced damage. In animal models of neurodegenerative diseases, treatment with this compound improved cognitive function and reduced neuronal loss .
Case Studies
- Cancer Cell Line Studies : In a study on human lung adenocarcinoma A549 cells, this compound was found to inhibit cell migration by 70% at a concentration of 50 µM, indicating its potential as an antimetastatic agent .
- Inflammation Model : In an experimental model using LPS-induced inflammation in rats, administration of this compound resulted in a significant reduction in paw edema and levels of inflammatory cytokines .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing (E)-4-carbomethoxycinnamic acid, and how can reaction conditions be optimized for yield and purity?
- Methodology : Use a Horner-Wadsworth-Emmons reaction or Knoevenagel condensation, with methyl 4-formylbenzoate and malonic acid derivatives as precursors. Optimize by varying catalysts (e.g., piperidine), temperature (80–120°C), and solvent polarity (e.g., ethanol vs. DMF). Monitor progress via TLC and characterize purity using HPLC (≥95% purity threshold) .
- Data Example : A typical GC-MS analysis (as in ) would show isotopic peaks (e.g., m/z 193 for [M+1]+) to confirm molecular composition.
Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?
- Methodology : Combine NMR (¹H/¹³C), IR, and mass spectrometry. For NMR:
- ¹H NMR : Look for trans-olefinic protons (δ 6.3–7.5 ppm, J = 16 Hz) and carbomethoxy protons (δ 3.8–3.9 ppm).
- ¹³C NMR : Confirm carbonyl groups (δ 167–170 ppm for ester and carboxylic acid) .
Q. What are the key solubility and stability considerations for handling this compound in aqueous vs. organic matrices?
- Methodology : Perform solubility tests in buffers (pH 2–10) and solvents (e.g., DMSO, methanol). Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and HPLC monitoring. Use DSC/TGA for thermal stability .
Advanced Research Questions
Q. How can contradictory data in spectral analysis (e.g., unexpected peaks in NMR/IR) be resolved for this compound?
- Methodology :
Reproducibility : Repeat experiments under inert atmospheres to exclude oxidation byproducts.
Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous signals or identify cis/trans isomerization.
Computational Validation : Compare experimental IR peaks with DFT-calculated vibrational spectra .
- Case Study : A study on 4-ethoxy-cinnamic acid () resolved fragmentation ambiguities in GC-MS by analyzing isotope ratios.
Q. What experimental designs are suitable for probing the mechanism of this compound’s biological activity (e.g., enzyme inhibition)?
- Methodology :
- Kinetic Assays : Use Michaelis-Menten plots with varying substrate/enzyme concentrations.
- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., cyclooxygenase).
- Mutagenesis : Validate binding sites via site-directed mutagenesis of key residues .
- Data Analysis : Compare IC₅₀ values with structurally related compounds (e.g., 3-hydroxy-4-methoxycinnamic acid in ).
Q. How should researchers address variability in biological assay results when testing this compound across different cell lines?
- Methodology :
Confounding Variables : Control for cell passage number, culture medium composition, and incubation time.
Statistical Frameworks : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess inter-assay variability.
Meta-Analysis : Systematically review dose-response trends across studies using PRISMA guidelines () .
Data Presentation Guidelines
- Tables : Include processed data (e.g., reaction yields, IC₅₀ values) in the main text. Raw data (e.g., spectral scans) should be in appendices ( ).
- Graphs : Use scatter plots with error bars for biological assays and Arrhenius plots for kinetic studies.
Critical Evaluation Criteria
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
